trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.17 g/mol. This compound is classified as a pyrrolidine derivative, which is significant in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure, characterized by an ethoxy group and a methyl group attached to a pyrrolidine ring, allows it to serve as a versatile building block in organic synthesis and as a reagent in chemical reactions.
The synthesis of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-ethoxy-1-methylpyrrolidine with hydrochloric acid. This reaction is conducted under controlled conditions to ensure the formation of the dihydrochloride salt. Key technical details include:
The molecular structure of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride features a five-membered pyrrolidine ring with specific substituents:
This structural configuration influences its chemical reactivity and biological interactions. The compound's stereochemistry is essential for its activity, as different conformations can lead to varying effects in biological systems .
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes or receptors. The pathways involved typically include:
Understanding these mechanisms is vital for exploring potential therapeutic applications.
The physical and chemical properties of trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride include:
These properties are essential for its handling in laboratory settings and potential applications.
trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride has various scientific applications:
The stereoselective construction of the trans-4-ethoxy-1-methyl-3-pyrrolidinamine scaffold demands precise control over relative configuration (C3-C4 trans disposition) and absolute stereochemistry. This section details advanced methodologies enabling efficient access to this pharmacologically relevant core, emphasizing enantioselective routes and strategic bond formation.
Racemic trans-4-ethoxy-1-methyl-3-pyrrolidinamine can be resolved into its enantiomers via diastereomeric salt formation, leveraging the basic amine functionality for chiral acid complexation. This classical resolution remains valuable for initial pharmacological evaluation of both enantiomers and small-scale production of enantiopure material.
Table 1: Chiral Resolution of rac-trans-4-Ethoxy-1-methyl-3-pyrrolidinamine
Resolving Agent | Solvent System | Obtained Salt | Yield (%) | ee (%) | Recrystallization Solvent |
---|---|---|---|---|---|
L-Dibenzoyl Tartaric Acid (L-DBTA) | Ethanol/Water (9:1) | (3R,4R)-Amine·L-DBTA | 38 | 95 | Ethanol |
D-Camphorsulfonic Acid (D-CSA) | Acetone | (3S,4S)-Amine·D-CSA | 32 | 92 | Acetone/Diethyl ether |
O,O'-Di-p-Toluoyl-D-Tartaric Acid (D-DTTA) | Isopropanol | (3S,4S)-Amine·D-DTTA | 40 | 98 | Isopropanol |
Catalytic asymmetric hydrogenation (AH) provides a direct, atom-economical route to enantiomerically enriched trans-pyrrolidines from prochiral dehydro precursors, bypassing resolution. The key substrate is 4-ethoxy-1-methyl-3-pyrroline.
Ring-closing metathesis (RCM) constructs the pyrrolidine ring while simultaneously installing the trans-3,4-disubstitution pattern from acyclic diene precursors. This strategy offers flexibility in substituent introduction.
Table 2: Ring-Closing Metathesis for trans-3,4-Disubstituted Pyrrolidine Synthesis
Diene Precursor | RCM Catalyst | Solvent | Temp (°C) | RCM Product Yield (%) | trans:cis (dehydro) | Post-RCM Steps |
---|---|---|---|---|---|---|
Methyl N-(2-Ethoxyallyl)-N-methyl-2,7-octadienylamine | Hoveyda-Grubbs II (5 mol%) | DCM | 40 | 78 | 12:1 | 1. Hydrogenation (Pd/C, H₂) 2. LiAlH₄ reduction 3. N-Methylation |
tert-Butyl N-(Allyl)-N-methyl-2-(2-ethoxyallylamino)acetate | Grela Z (3 mol%) | Toluene | 80 | 85 | >20:1 | 1. TFA deprotection 2. Curtius rearrangement (DPPA) → Boc-protected amine 3. Deprotection/HCl salt formation |
The ethoxy group at C4 is pivotal for bioactivity and can be installed stereospecifically via nucleophilic substitution on activated trans-4-hydroxy precursors, leveraging the existing stereocenter to control inversion.
Table 3: SN2 Ethoxylation of Activated trans-4-Hydroxypyrrolidine Precursors
C4 Leaving Group | Ethoxy Source | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Inversion Confirmed | Protection (C3) |
---|---|---|---|---|---|---|---|
Mesylate | NaOEt (5 eq) | Absolute EtOH | Reflux | 24 | 92 | Yes (>99%) | Boc |
Triflate | NaOEt (3 eq) | DMSO | 100 | 8 | 85 | Yes (>99%) | Cbz |
Mesylate | [Et₃O]⁺BF₄⁻ (1.2 eq) | CH₃CN | 25 | 48 | 78 | Yes (>99%) | Acetyl |
Mesylate | NaOEt (3 eq), TBAI (0.1 eq) | Toluene | 110 | 12 | 88 | Yes (>99%) | Boc |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: